Diethyl Selenide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Diethyl Selenide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the chemical properties, structure, and potential biological significance of diethyl selenide (B1212193).
Introduction
Diethyl selenide ((C₂H₅)₂Se) is an organoselenium compound that has garnered interest within the scientific community for its unique chemical characteristics and potential applications in various fields, including organic synthesis and as a subject of toxicological and metabolic studies. As researchers and drug development professionals delve deeper into the therapeutic potential of organoselenium compounds, a thorough understanding of the fundamental properties of simpler analogues like diethyl selenide is crucial. This technical guide provides a detailed overview of the chemical properties, structural features, and relevant experimental methodologies associated with diethyl selenide, tailored for a scientific audience.
Chemical and Physical Properties
The physicochemical properties of diethyl selenide are summarized in the table below, providing a ready reference for laboratory and research applications.
| Property | Value | Reference |
| Molecular Formula | C₄H₁₀Se | --INVALID-LINK-- |
| Molecular Weight | 137.08 g/mol | --INVALID-LINK-- |
| Appearance | Colorless liquid | --INVALID-LINK-- |
| Density | 1.232 g/mL at 25 °C | --INVALID-LINK-- |
| Boiling Point | 108 °C | --INVALID-LINK-- |
| Melting Point | -87 °C | --INVALID-LINK-- |
| Flash Point | 22 °C | --INVALID-LINK-- |
| Solubility | Insoluble in water; soluble in organic solvents. | General chemical knowledge |
| CAS Number | 627-53-2 | --INVALID-LINK-- |
Chemical Structure and Spectroscopic Data
Diethyl selenide possesses a bent molecular geometry around the central selenium atom, analogous to diethyl ether. The C-Se-C bond angle is a key structural parameter. Spectroscopic techniques are essential for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum typically shows a quartet corresponding to the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), characteristic of an ethyl group.
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¹³C NMR: The carbon NMR spectrum will exhibit two distinct signals for the methylene and methyl carbons.
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⁷⁷Se NMR: This technique provides direct information about the selenium nucleus and its chemical environment.
Mass Spectrometry (MS): The mass spectrum of diethyl selenide will show a characteristic isotopic pattern for selenium, which is crucial for its identification. The molecular ion peak (M⁺) will be observed at m/z corresponding to its molecular weight.
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic C-H stretching and bending vibrations. The C-Se stretching frequency is typically observed in the fingerprint region.
Caption: Ball-and-stick model of the diethyl selenide molecule.
Experimental Protocols
Synthesis of Diethyl Selenide
A common and straightforward method for the laboratory synthesis of symmetrical dialkyl selenides like diethyl selenide involves the reaction of an alkali metal selenide with an alkyl halide. The following is a generalized protocol that can be adapted for the synthesis of diethyl selenide.
Materials:
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Elemental selenium powder
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Sodium borohydride (B1222165) (NaBH₄)
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Ethyl bromide (CH₃CH₂Br) or Ethyl iodide (CH₃CH₂I)
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Anhydrous ethanol (B145695) or Tetrahydrofuran (THF)
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Distilled water
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Nitrogen gas supply
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Standard reflux and distillation apparatus
Procedure:
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Preparation of Sodium Selenide (Na₂Se):
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add elemental selenium powder.
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Add anhydrous ethanol or THF to the flask.
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Slowly add sodium borohydride in small portions. The reaction is exothermic and will be accompanied by the evolution of hydrogen gas. The solution will change color as the selenium is reduced to sodium selenide.
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Stir the reaction mixture at room temperature until the selenium has completely dissolved and the solution becomes colorless, indicating the formation of Na₂Se.
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Alkylation Reaction:
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To the freshly prepared solution of sodium selenide, slowly add ethyl bromide or ethyl iodide dropwise at room temperature.
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After the addition is complete, gently reflux the reaction mixture for 2-4 hours to ensure the completion of the reaction.
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Work-up and Purification:
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After cooling to room temperature, pour the reaction mixture into a separatory funnel containing distilled water.
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Extract the aqueous layer with a suitable organic solvent such as diethyl ether or dichloromethane (B109758) (3 x 50 mL).
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Combine the organic extracts and wash with brine (saturated NaCl solution).
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Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
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Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.
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The crude diethyl selenide can be purified by fractional distillation under atmospheric or reduced pressure.
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Safety Precautions: Diethyl selenide is a toxic and flammable compound with an unpleasant odor. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
Caption: A flowchart illustrating the key steps in the synthesis of diethyl selenide.
Potential Involvement in Signaling Pathways
While direct studies on the specific effects of diethyl selenide on cellular signaling are limited, research on other organoselenium compounds provides insights into their potential biological activities. Selenium compounds are known to modulate key signaling pathways implicated in cellular processes such as proliferation, apoptosis, and inflammation. These pathways are of significant interest in drug development.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. Some selenium compounds have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[1][2] The proposed mechanism involves the inhibition of PI3K activity or the dephosphorylation of Akt.
Caption: A diagram of the PI3K/Akt signaling pathway with potential points of inhibition by organoselenium compounds.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including cell growth, differentiation, and stress responses. Studies have indicated that selenium compounds can modulate MAPK signaling, although the effects can be complex and cell-type dependent.[3]
Caption: A simplified diagram of the MAPK/ERK signaling pathway, indicating potential modulation by organoselenium compounds.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response and cell survival. Dysregulation of this pathway is associated with various diseases, including cancer and chronic inflammatory conditions. Selenium compounds have been reported to inhibit NF-κB activation, thereby exerting anti-inflammatory and pro-apoptotic effects.[4]
Caption: An overview of the NF-κB signaling pathway, highlighting the potential inhibitory action of organoselenium compounds.
Experimental Protocols for Biological Evaluation
To assess the potential biological activity of diethyl selenide, standardized in vitro assays are employed. The following are detailed protocols for evaluating cytotoxicity and antioxidant capacity.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
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Target cell line (e.g., a cancer cell line)
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Complete cell culture medium
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Diethyl selenide
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MTT solution (5 mg/mL in PBS)
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Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent for formazan (B1609692) crystals
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96-well microplate
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Microplate reader
Procedure:
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Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
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Compound Treatment: Prepare a stock solution of diethyl selenide in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing different concentrations of diethyl selenide. Include a vehicle control (medium with the solvent) and a positive control for cytotoxicity.
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Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
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MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
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Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant capacity of a compound.
Materials:
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Diethyl selenide
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DPPH solution (e.g., 0.1 mM in methanol)
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Methanol (B129727) or other suitable solvent
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Ascorbic acid or Trolox (as a positive control)
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96-well microplate or spectrophotometer cuvettes
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Microplate reader or spectrophotometer
Procedure:
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Sample Preparation: Prepare a stock solution of diethyl selenide in methanol and make serial dilutions to obtain a range of concentrations.
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Reaction Mixture: In a 96-well plate, add a specific volume of the diethyl selenide solution to the DPPH solution (e.g., 100 µL of sample and 100 µL of DPPH). Include a blank (methanol) and a positive control.
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Incubation: Incubate the plate in the dark at room temperature for 30 minutes. Antioxidant compounds will donate a hydrogen atom to the DPPH radical, causing a color change from violet to yellow.
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Absorbance Measurement: Measure the absorbance of each well at 517 nm.
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Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
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IC₅₀ Determination: The IC₅₀ value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined from a plot of scavenging activity versus compound concentration.
Conclusion
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for diethyl selenide. While specific biological data for this compound is still emerging, the information presented on the potential modulation of key signaling pathways by organoselenium compounds offers a valuable starting point for researchers and drug development professionals. The detailed methodologies for synthesis and biological evaluation will facilitate further investigation into the properties and potential applications of diethyl selenide and related organoselenium compounds. As with all selenium compounds, careful handling and adherence to safety protocols are paramount in any experimental setting.
References
- 1. Delineating the mechanism by which selenium deactivates Akt in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Effects of Selenium in the MAPK Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selenium compounds inhibit I kappa B kinase (IKK) and nuclear factor-kappa B (NF-kappa B) in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
